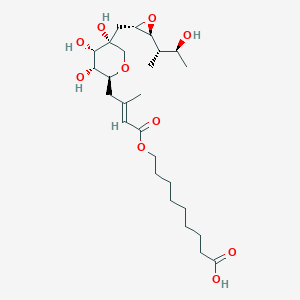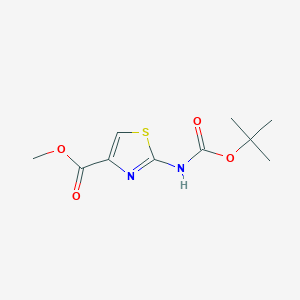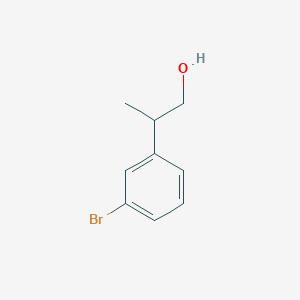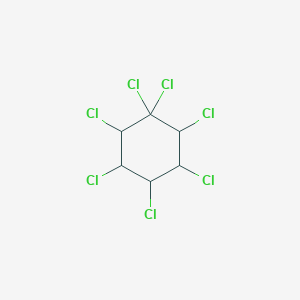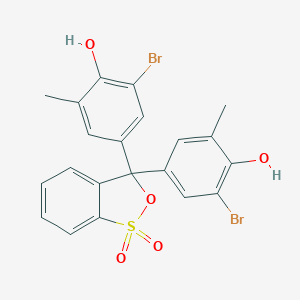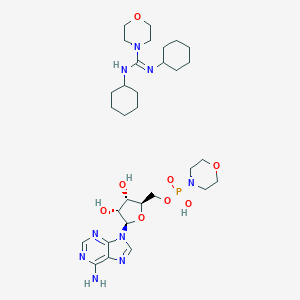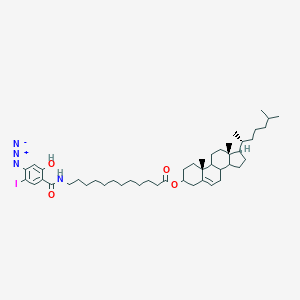
Ifa-cea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ifa-cea is a natural compound that has gained attention in recent years due to its potential therapeutic benefits. It is derived from the root of the plant Ifa, which is native to Africa. Ifa-cea has been shown to have various biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of Ifa-cea is not yet fully understood. However, it is believed to act on various pathways in the body, including the immune system and the nervous system. It has been shown to have anti-inflammatory and analgesic properties, which may be due to its ability to modulate the immune response.
Biochemische Und Physiologische Effekte
Ifa-cea has been shown to have various biochemical and physiological effects, including:
- Anti-inflammatory activity: Ifa-cea has been shown to reduce inflammation in various models of inflammation, including those induced by lipopolysaccharide (LPS) and carrageenan.
- Analgesic activity: Ifa-cea has been shown to reduce pain in various models of pain, including those induced by formalin and acetic acid.
- Antioxidant activity: Ifa-cea has been shown to have antioxidant properties, which may be due to its ability to scavenge free radicals.
- Immunomodulatory activity: Ifa-cea has been shown to modulate the immune response, including the production of cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
Ifa-cea has several advantages and limitations for lab experiments. Some of the advantages include:
- Natural compound: Ifa-cea is a natural compound that can be extracted from the Ifa plant, making it a potentially safer alternative to synthetic compounds.
- Multiple biological activities: Ifa-cea has been shown to have multiple biological activities, making it a versatile compound for research.
- Low toxicity: Ifa-cea has been shown to have low toxicity in animal models, making it a potentially safe compound for further research.
Some of the limitations of Ifa-cea for lab experiments include:
- Limited availability: Ifa-cea is only found in the root of the Ifa plant, which may limit its availability for research.
- Lack of standardized extraction methods: There are currently no standardized methods for the extraction and purification of Ifa-cea, which may lead to variability in the quality of the compound.
Zukünftige Richtungen
There are several future directions for research on Ifa-cea. Some of these include:
- Further investigation of its mechanism of action: More research is needed to fully understand the mechanism of action of Ifa-cea and how it interacts with various pathways in the body.
- Clinical trials: Clinical trials are needed to determine the safety and efficacy of Ifa-cea in humans.
- Standardization of extraction methods: Standardized methods for the extraction and purification of Ifa-cea are needed to ensure the quality and consistency of the compound.
- Development of new formulations: New formulations of Ifa-cea, such as nanoparticles or liposomes, could improve its bioavailability and efficacy.
- Investigation of its potential for treating various diseases: Ifa-cea has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for treating various diseases such as arthritis and neuropathic pain.
Synthesemethoden
Ifa-cea can be synthesized through a process of extraction and purification from the root of the Ifa plant. The extraction process involves the use of solvents such as ethanol or methanol to dissolve the compound from the plant material. The resulting solution is then purified using various techniques such as chromatography or crystallization.
Wissenschaftliche Forschungsanwendungen
Ifa-cea has been the subject of several scientific studies that have investigated its potential therapeutic benefits. These studies have focused on various aspects of Ifa-cea, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Eigenschaften
CAS-Nummer |
125108-88-5 |
|---|---|
Produktname |
Ifa-cea |
Molekularformel |
C46H71IN4O4 |
Molekulargewicht |
871 g/mol |
IUPAC-Name |
[(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 12-[(4-azido-2-hydroxy-5-iodobenzoyl)amino]dodecanoate |
InChI |
InChI=1S/C46H71IN4O4/c1-31(2)16-15-17-32(3)37-21-22-38-35-20-19-33-28-34(23-25-45(33,4)39(35)24-26-46(37,38)5)55-43(53)18-13-11-9-7-6-8-10-12-14-27-49-44(54)36-29-40(47)41(50-51-48)30-42(36)52/h19,29-32,34-35,37-39,52H,6-18,20-28H2,1-5H3,(H,49,54)/t32-,34?,35?,37-,38?,39?,45+,46-/m1/s1 |
InChI-Schlüssel |
WASFNXUOAXICMC-GPVRCZESSA-N |
Isomerische SMILES |
C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)OC(=O)CCCCCCCCCCCNC(=O)C5=CC(=C(C=C5O)N=[N+]=[N-])I)C)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCCCCCCCCCCNC(=O)C5=CC(=C(C=C5O)N=[N+]=[N-])I)C)C |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCCCCCCCCCCNC(=O)C5=CC(=C(C=C5O)N=[N+]=[N-])I)C)C |
Synonyme |
12-((-5-iodo-4-azido-2-hydroxybenzoyl)amino)dodecanoic acid cholesteryl ester IFA-CEA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



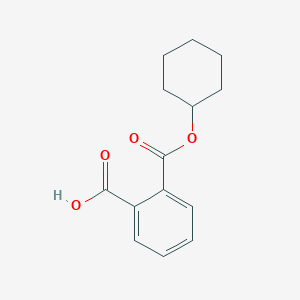
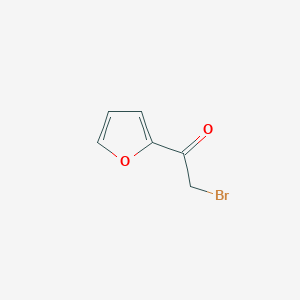
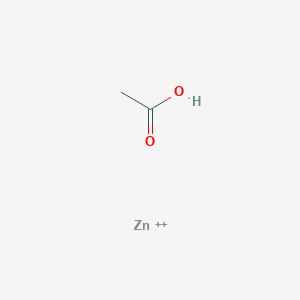
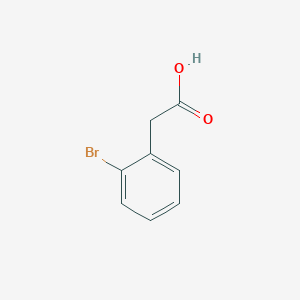
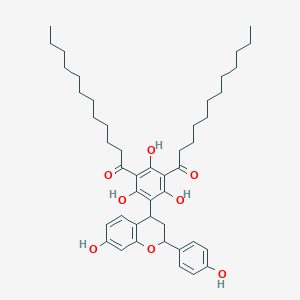
![2-amino-N-cyclopentyl-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B57250.png)
